4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Description
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile includes a pyrrole ring fused to a quinoline ring, with a carbonitrile group at the 1-position and a keto group at the 4-position.
Properties
IUPAC Name |
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXLGTVCLPXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476790 | |
| Record name | 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503272-04-6 | |
| Record name | 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction (3CR) involving but-2-ynedioates, 4-aminoindoles, and aldehydes or isatins in a DMSO-water mixture can be used to synthesize dihydropyrroloquinolines . This reaction is typically carried out at room temperature and can be promoted by catalysts such as Cu(NO3)2.
Industrial Production Methods
In an industrial setting, the production of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile may involve large-scale cyclization reactions using readily available precursors. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonitrile and keto groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the keto group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, with reagents such as amines or thiols leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Properties : Research indicates that derivatives of pyrroloquinolines can inhibit cancer cell proliferation by targeting apoptosis pathways. The inhibition of caspases, particularly caspase-3, is crucial for its anticancer effects .
- Antiviral Activity : The compound has shown promise against viral infections, including hepatitis C and HIV. Its mechanism involves the inhibition of viral polymerases, which are essential for viral replication .
- Anti-inflammatory Effects : Pyrroloquinolines have been recognized for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Therapeutic Potential
Given its diverse pharmacological profile, 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile has potential applications in various therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Inhibition of tumor growth via apoptosis modulation |
| Viral Infections | Treatment for hepatitis C and HIV |
| Neurodegenerative Diseases | Potential use in Alzheimer's and Parkinson's disease therapy |
| Inflammatory Diseases | Management of chronic inflammatory conditions |
Case Studies
Several studies highlight the effectiveness of pyrroloquinolines in clinical and preclinical settings:
- Cancer Research : A study demonstrated that a derivative of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline significantly reduced tumor size in mouse models by inducing apoptosis in cancer cells .
- Viral Inhibition : Clinical trials have shown that compounds with similar structures effectively reduced viral loads in patients with hepatitis C, suggesting a viable path for future antiviral therapies .
Mechanism of Action
The mechanism of action of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoline: Another member of the pyrroloquinoline family, known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antimicrobial, antifungal, and antiviral activities.
Pyrrolo[3,4-c]quinoline: Known for its anticancer and anti-inflammatory properties
Uniqueness
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a carbonitrile and a keto group allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development .
Biological Activity
4-Oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrroloquinoline framework, which is known for its potential therapeutic applications. The structural formula can be represented as follows:
This structure includes a carbonitrile group that may influence its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile. For instance, compounds with similar structures have exhibited significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | Antibacterial | TBD | |
| Quinoline Derivative A | Antifungal | 10 | |
| Quinoline Derivative B | Antibacterial | 5 |
Anticancer Activity
The anticancer properties of pyrroloquinoline derivatives have been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
In vitro studies demonstrated that 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile displayed cytotoxic effects against several cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing IC50 values in the low micromolar range.
Table 2: Cytotoxicity Data
The mechanism by which 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile exerts its biological effects is still under investigation. Preliminary data suggest that it may inhibit specific signaling pathways involved in cell survival and proliferation.
Other Biological Activities
In addition to antimicrobial and anticancer properties, compounds related to this structure have shown promise in:
- Anti-inflammatory Effects : Some derivatives inhibit nitric oxide production in inflammatory models.
- Antiviral Activity : Certain quinoline derivatives have demonstrated activity against viruses like hepatitis C.
Synthesis Methods
The synthesis of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through various approaches. A notable method involves the cyclization of substituted anilines with carbonyl compounds under acidic conditions.
General Procedure:
- Starting Materials : Use substituted anilines and appropriate carbonyl precursors.
- Reaction Conditions : Conduct the reaction in a solvent such as ethanol at reflux temperature.
- Purification : Isolate the product through recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile, and how do reaction conditions influence yield?
- Methodology : Cyclization reactions using substituted quinoline precursors and nitrile-containing reagents are common. For example, analogous compounds like pyrrolo[3,2-b]pyridine-6-carbonitrile are synthesized via acid-catalyzed condensation (e.g., acetic acid as solvent) . Optimization of temperature (80–120°C) and stoichiometric ratios of reactants (e.g., 1.2:1 nitrile:precursor) can enhance yields up to 75–85%.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Use a combination of -/-NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). IR spectroscopy identifies C≡N (2240–2260 cm) and C=O (1680–1720 cm) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., calculated 238.0822 for ) .
Q. How can researchers validate purity during synthesis?
- Methodology : Elemental analysis (C, H, N) should match theoretical values within ±0.3%. HPLC with a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) achieves >97% purity. Melting point consistency (e.g., 235–240°C for analogous pyrroloquinolines) further confirms purity .
Advanced Research Questions
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV for similar fused heterocycles), revealing electron-deficient regions at the nitrile and carbonyl groups. Molecular electrostatic potential (MEP) maps guide functionalization sites for drug design .
Q. How do structural modifications (e.g., substituents on the quinoline ring) affect bioactivity?
- Methodology : Introduce substituents (e.g., halogens, methoxy groups) via Suzuki coupling or nucleophilic aromatic substitution. Test modified derivatives for enzyme inhibition (e.g., acetylcholinesterase IC) or antitumor activity (MTT assay against HeLa cells). For example, fluorophenyl analogs show enhanced binding affinity (ΔG = −8.9 kcal/mol) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?
- Methodology : Cross-validate using orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays). Adjust dosing regimens (e.g., 10–50 mg/kg in murine models) to account for metabolic stability. Pharmacokinetic studies (plasma half-life, bioavailability) clarify discrepancies .
Q. How can crystallographic data inform solid-state reactivity or polymorphism risks?
- Methodology : Single-crystal X-ray diffraction (monoclinic , ) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., endothermic peaks at 240°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
